Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-
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Overview
Description
Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- is a complex organic compound featuring a morpholine ring substituted with a methylene group and a piperidinylmethyl group attached to a cyclohexene ring. This compound is notable for its unique structure, which combines elements of both morpholine and piperidine, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the piperidinylmethyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Formation of the morpholine ring: This can be synthesized by the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Final assembly: The final step involves the coupling of the morpholine and piperidinylmethyl-cyclohexene intermediates under specific conditions to form the target compound.
Chemical Reactions Analysis
Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group, where halides or other nucleophiles replace existing substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation, making it a potential candidate for drug development.
Comparison with Similar Compounds
Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- can be compared with other similar compounds such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and overall activity.
Morpholine derivatives: These compounds have the morpholine ring but may lack the piperidinylmethyl and cyclohexene components.
Cyclohexene derivatives: These compounds contain the cyclohexene ring but differ in their additional functional groups.
The uniqueness of Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61581-03-1 |
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Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[6-methylidene-2-(piperidin-1-ylmethyl)cyclohexen-1-yl]morpholine |
InChI |
InChI=1S/C17H28N2O/c1-15-6-5-7-16(14-18-8-3-2-4-9-18)17(15)19-10-12-20-13-11-19/h1-14H2 |
InChI Key |
GUZICDZAWQLVFF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC(=C1N2CCOCC2)CN3CCCCC3 |
Origin of Product |
United States |
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